molecular formula C24H19NO4 B3583952 [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B3583952
M. Wt: 385.4 g/mol
InChI Key: URXYPNBRUWXAMQ-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group and a propanoate ester linked to a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the esterification of 4-(4-methylphenyl)phenol with 3-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-(4-carboxyphenyl)phenyl 3-(1,3-dioxoisoindol-2-yl)propanoate.

    Reduction: Formation of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanol.

    Substitution: Formation of substituted derivatives like 4-(4-nitrophenyl)phenyl 3-(1,3-dioxoisoindol-2-yl)propanoate.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl rings provide hydrophobic interactions, while the dioxoisoindoline moiety can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)butanoate: Similar structure with an additional methylene group in the propanoate chain.

    [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)acetate: Similar structure with a shorter ester chain.

    [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)benzoate: Similar structure with a benzene ring in place of the propanoate chain.

Uniqueness

The uniqueness of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)29-22(26)14-15-25-23(27)20-4-2-3-5-21(20)24(25)28/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXYPNBRUWXAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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